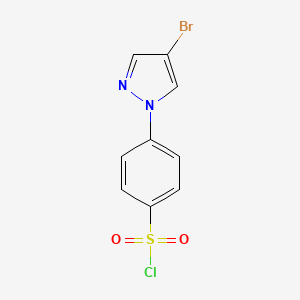

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYXAJMNOSSJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670722 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-62-0 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174064-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a key intermediate in contemporary medicinal chemistry, valued for its versatile reactivity and the biological significance of the pyrazole scaffold. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and reactivity, and an in-depth look at its applications in drug discovery, particularly in the development of kinase inhibitors. The content is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work, supported by detailed protocols, mechanistic insights, and safety considerations.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. When coupled with a benzenesulfonyl chloride moiety, the resulting compound, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, becomes a powerful building block for the synthesis of novel therapeutic agents. The sulfonyl chloride group provides a reactive handle for the introduction of diverse functionalities, primarily through the formation of sulfonamides, while the brominated pyrazole offers a site for further structural modifications via cross-coupling reactions. This guide will delve into the core chemical aspects of this important reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1174064-62-0 | [2] |

| Molecular Formula | C₉H₆BrClN₂O₂S | [3] |

| Molecular Weight | 321.58 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available in searched literature. | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Inferred from general sulfonyl chloride properties |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the pyrazole ring. The protons on the benzene ring will likely appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The pyrazole protons will appear as two singlets, with their chemical shifts influenced by the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and benzene rings, and the C-Br stretching frequency.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (321.58 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Purification

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be approached through a multi-step sequence, leveraging established methodologies for the formation of the pyrazole ring and the introduction of the sulfonyl chloride functionality.

Synthetic Strategy

A logical synthetic route involves two key transformations:

-

N-Arylation: Formation of 1-(4-aminophenyl)-4-bromo-1H-pyrazole from 4-bromopyrazole and a suitable p-substituted aniline derivative.

-

Chlorosulfonylation: Conversion of the amino group on the phenyl ring to a sulfonyl chloride via a Sandmeyer-type reaction or direct chlorosulfonylation of the corresponding sulfonic acid.

An alternative and more direct approach involves the chlorosulfonylation of 1-phenyl-4-bromopyrazole. Research has shown that the chlorosulfonylation of 1-phenylpyrazole with chlorosulfonic acid in chloroform occurs at the 4-position of the pyrazole ring.[4] However, to achieve substitution on the benzene ring, different reaction conditions are necessary.

Hypothesized Synthetic Workflow:

Caption: Hypothesized synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established procedures for similar transformations and serves as a starting point for optimization.[5]

Step 1: Synthesis of 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole

-

To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

To this suspension, add p-fluoronitrobenzene (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 1-(4-nitrophenyl)-4-bromo-1H-pyrazole.

Step 2: Synthesis of 1-(4-Aminophenyl)-4-bromo-1H-pyrazole

-

To a solution of 1-(4-nitrophenyl)-4-bromo-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-aminophenyl)-4-bromo-1H-pyrazole.

Step 3: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

-

Suspend 1-(4-aminophenyl)-4-bromo-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride dihydrate (catalytic amount).

-

Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain crude 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and hexanes, or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for transformations at the brominated pyrazole ring.

Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.[6]

Reaction with Nucleophiles:

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[4] This reaction typically proceeds via a stepwise addition-elimination mechanism, involving a transient trigonal bipyramidal intermediate.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

-

Reaction with Amines (Sulfonamide Formation): This is the most common and synthetically important reaction of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to yield sulfonate esters.

-

Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is often uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Reactivity of the 4-Bromo-1H-pyrazole Moiety

The bromine atom at the 4-position of the pyrazole ring provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or heteroaryl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to alkynyl-substituted pyrazoles.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base can be used to introduce amino substituents.

The ability to perform these transformations on the pyrazole ring, either before or after the elaboration of the sulfonyl chloride group, offers significant synthetic flexibility in the design of complex molecules.

Applications in Drug Discovery

The structural features of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride make it a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the protein backbone. The sulfonamide linkage, readily formed from the sulfonyl chloride, can provide additional interactions with the target protein and modulate the physicochemical properties of the molecule.

The bromo-substituent on the pyrazole ring can be utilized to explore the "back pocket" of the ATP-binding site of kinases through the introduction of various substituents via cross-coupling reactions, leading to improved potency and selectivity.

Other Therapeutic Areas

Beyond kinase inhibition, pyrazole and sulfonamide motifs are found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents.[7][8] The versatility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride allows for its use in the synthesis of compound libraries for screening against various biological targets.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling sulfonyl chlorides.

-

Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused sulfonyl chloride can be quenched by slowly adding it to a stirred solution of a suitable nucleophile, such as a secondary amine or an alcohol, in an inert solvent. The reaction should be performed in a fume hood and with appropriate cooling.

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual reactivity, stemming from the sulfonyl chloride group and the brominated pyrazole ring, provides medicinal chemists with a versatile platform for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for harnessing its full potential in the advancement of drug discovery programs.

References

[6] Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem website. [4] Journal of the Chemical Society C: Organic. (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. [9] ResearchGate. (2025). Design, Synthesis of Novel Pyrazole Derivatives Bearing P-Amino benzene Sulfonyl Chloride Moiety with Anti-Inflammatory Activity and Exhibit Inhibitory effects against p38α MAP Kinase. [5] Panasa, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [10] ResearchGate. (2019). Pyrazole-based benzenesulfonamides with anticancer activity. [7] El-Sayed, M. A.-A., et al. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [11] Sigma-Aldrich. (n.d.). 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR. [3] BLDpharm. (n.d.). 1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride. [12] Labchem. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. [13] Pharmaceutical Discovery. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [14] European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. [15] Amanote Research. (2019). (PDF) Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. [2] ChemicalBook. (2022). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | 1174064-62-0. [16] Thermo Scientific. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. [17] Fisher Scientific. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific™. [18] Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. [19] Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. [20] European Patent Office. (1995). PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - EP 0770599 B1. [21] Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride. [8] ResearchGate. (2025). (PDF) Chlorosulfonation of N-Arylmaleimides. [22] MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [23] Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents. (n.d.). IL80645A0 - 1-aryl-pyrazoles,their preparation and herbicidal compositions containing them. Mol Divers. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. [1] OUCI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

Sources

- 1. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | 1174064-62-0 [chemicalbook.com]

- 2. 1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95% [labchem.co.za]

- 12. nbinno.com [nbinno.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. (PDF) Synthesis and Characterization of [research.amanote.com]

- 15. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 16. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 17. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 18. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

- 22. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 23. IL80645A0 - 1-aryl-pyrazoles,their preparation and herbicidal compositions containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and active ingredients. Pyrazole-containing compounds are of significant interest due to their prevalence in a wide array of medicinally active agents.[1] This guide provides a comprehensive, multi-technique approach to the structure elucidation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key synthetic building block. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a robust and self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but the causal logic behind the selection and interpretation of each analytical technique.

Introduction and Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[2][3] The title compound, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, serves as a versatile intermediate. The sulfonyl chloride moiety is a reactive handle for the synthesis of sulfonamides, a critical functional group in many pharmaceuticals, while the brominated pyrazole ring offers a site for further functionalization through cross-coupling reactions.

Given its potential utility, the absolute confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of final target molecules. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in research timelines. This guide details the logical workflow for its definitive characterization.

Synthetic Pathway: Contextualizing the Analysis

Understanding the synthetic origin of a compound is crucial as it informs the analyst about potential starting materials, byproducts, and isomers that could be present as impurities. The target compound is typically synthesized via an electrophilic aromatic substitution reaction.

Reaction Scheme: 1-(4-bromophenyl)-1H-pyrazole reacts with an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature. The highly electrophilic chlorosulfonic acid installs the sulfonyl chloride group, primarily at the para position of the benzene ring due to the directing effect of the pyrazole substituent.

This context is vital. The primary analytical challenge is to confirm:

-

The successful incorporation of the -SO₂Cl group.

-

The regiochemistry of the substitution on the benzenesulfonyl ring (i.e., confirming it is the 1,4-disubstituted product).

-

The integrity of the 4-bromo-1H-pyrazole moiety.

Multi-Technique Spectroscopic Elucidation

No single technique is sufficient for unambiguous structure determination. A synergistic approach, where each analysis provides a unique piece of the structural puzzle, is the gold standard.

Mass Spectrometry (MS): Elemental Composition and Isotopic Signature

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for the molecular formula. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic distributions of chlorine and bromine.[4] This allows for a confident confirmation of the presence of these specific elements.

Expected Data & Interpretation: The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is C₉H₆BrClN₂O₂S. The key isotopes to consider are:

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio.[5][6]

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.[5][6]

-

Sulfur: ³²S (95.0%) and ³⁴S (4.2%).

The presence of one bromine and one chlorine atom will result in a distinctive pattern for the molecular ion peak cluster:

-

M peak: Contains ⁷⁹Br and ³⁵Cl.

-

M+2 peak: A composite of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). Its intensity will be the sum of contributions from both combinations, resulting in a peak larger than the M peak.

-

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

This unique isotopic pattern is a molecular fingerprint for a compound containing one Br and one Cl atom, providing extremely high confidence in the elemental composition.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is an ideal technique for the rapid and definitive identification of key functional groups. The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. The sulfonyl chloride group has very strong and characteristic absorption bands that are difficult to mistake.[9]

Expected Data & Interpretation: The IR spectrum provides direct evidence for the successful chlorosulfonation reaction. The key diagnostic peaks are:

-

~1385-1370 cm⁻¹ and ~1190-1170 cm⁻¹: These two strong, sharp bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride (-SO₂Cl) group, respectively.[9][10] Their presence is a primary indicator of a successful reaction.

-

~3150-3100 cm⁻¹: C-H stretching vibrations of the aromatic (benzene and pyrazole) rings.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

-

~840-810 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.

3.3.1. ¹H NMR Spectroscopy

Expected Data & Interpretation: The proton NMR spectrum provides a detailed map of the molecule's hydrogen framework.

-

Benzene Ring Protons (δ ~7.8-8.2 ppm): The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct, sharp doublets.

-

One doublet (2H) corresponds to the two protons ortho to the electron-withdrawing sulfonyl chloride group.

-

The other doublet (2H) corresponds to the two protons ortho to the pyrazole ring.

-

The integration of 2H for each doublet confirms the disubstitution pattern.

-

-

Pyrazole Ring Protons (δ ~7.7-8.5 ppm): The pyrazole ring contains two protons.

-

H5 Proton: A singlet. Its chemical shift is influenced by the adjacent N-atom and the benzene ring.

-

H3 Proton: A singlet. Its chemical shift is also distinct.

-

The fact that both pyrazole protons appear as singlets is crucial; it confirms that the C4 position is substituted (with bromine), as there are no adjacent protons to cause splitting.[11]

-

3.3.2. ¹³C NMR Spectroscopy

Expected Data & Interpretation: The ¹³C NMR spectrum reveals the carbon skeleton. Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

-

Benzene Ring Carbons (δ ~120-150 ppm): The 1,4-disubstituted ring will show four signals:

-

Two signals for the protonated carbons (CH).

-

Two signals for the quaternary carbons (C-S and C-N).

-

-

Pyrazole Ring Carbons (δ ~95-145 ppm): The pyrazole ring will show three distinct signals:

-

C5: The protonated carbon adjacent to the benzene ring.

-

C3: The other protonated carbon.

-

C4: The carbon bearing the bromine atom. This signal will appear at a much higher field (lower ppm value, ~95-105 ppm) compared to the other pyrazole carbons, which is characteristic of a C-Br bond in this environment.[12][13]

-

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure. The following workflow illustrates this logical progression.

Caption: Integrated workflow for structure elucidation.

Summary of Spectroscopic Data

The following table summarizes the expected quantitative data for the definitive identification of the target compound.

| Analysis Type | Parameter | Expected Value / Observation |

| Mass Spectrometry | Molecular Ion (M) | m/z cluster around 348, showing a characteristic M, M+2, M+4 pattern confirming the presence of one Br and one Cl atom.[5][6] |

| FT-IR Spectroscopy | Sulfonyl Chloride (S=O) Asymmetric Stretch | Strong, sharp peak at ~1380 cm⁻¹[9] |

| Sulfonyl Chloride (S=O) Symmetric Stretch | Strong, sharp peak at ~1180 cm⁻¹[9] | |

| Aromatic C-H Out-of-Plane Bend | Strong peak at ~830 cm⁻¹, indicative of 1,4-disubstitution. | |

| ¹H NMR | Benzene Ring Protons (H-2', H-6') | Doublet, 2H, δ ≈ 8.1 ppm |

| Benzene Ring Protons (H-3', H-5') | Doublet, 2H, δ ≈ 7.9 ppm | |

| Pyrazole Ring Proton (H-5) | Singlet, 1H, δ ≈ 8.4 ppm[14] | |

| Pyrazole Ring Proton (H-3) | Singlet, 1H, δ ≈ 7.8 ppm[14] | |

| ¹³C NMR | Pyrazole C-4 | δ ≈ 97 ppm (characteristic for C-Br)[12] |

| Pyrazole C-3 & C-5 | δ ≈ 130-145 ppm[13] | |

| Benzene Ring Carbons | 4 signals in the aromatic region (δ ≈ 120-150 ppm) |

Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification to ensure the quality of the material being analyzed.

Protocol 6.1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Add 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) to the flask.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[14][15]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) may be performed if necessary to yield the pure product.

Protocol 6.2: Spectroscopic Sample Preparation and Analysis

-

Mass Spectrometry: Dissolve a small amount of the purified solid in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

FT-IR Spectroscopy: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm⁻¹.

-

NMR Spectroscopy: Accurately weigh approximately 10-15 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent is dry to avoid exchange with any labile protons.[16] Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

References

-

Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Google Search.[7]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from Google Search.[12]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from Google Search.[5]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from Google Search.[17]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from Google Search.[18]

-

Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from Google Search.[13]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from Google Search.[19]

-

Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from Google Search.[20]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from Google Search.[21]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from Google Search.[9]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Google Search.[6]

-

ResearchGate. (n.d.). Structure of pyrazole and pyrazole-containing drugs. Retrieved from Google Search.[22]

-

Supporting Information. (n.d.). Spectral data of compounds. Retrieved from Google Search.[23]

-

National Institutes of Health. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from Google Search.[14]

-

Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from Google Search.[16]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from Google Search.[4]

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from Google Search.[10]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from Google Search.[8]

-

VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). Retrieved from Google Search.[24]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Google Search.[2]

-

Anti-Infective Agents. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from Google Search.[1]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from Google Search.[3]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Google Search.[15]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from Google Search.[11]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

A Comprehensive Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutics.[1] Within this important class of heterocycles, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS Number: 1174064-62-0) has emerged as a critical building block. This technical guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering a valuable resource for researchers engaged in the pursuit of innovative drug candidates.

This compound masterfully combines the desirable features of a pyrazole ring with the reactive potential of a benzenesulfonyl chloride. The pyrazole moiety, substituted with a bromine atom at the 4-position, offers a handle for further functionalization through cross-coupling reactions, while the sulfonyl chloride group serves as a versatile electrophile for the construction of sulfonamides—a class of compounds with a rich history and broad therapeutic utility.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and process development. The key specifications for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1174064-62-0 | [3][4] |

| Molecular Formula | C₉H₆BrClN₂O₂S | [3] |

| Molecular Weight | 321.58 g/mol | [3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [5][6][7] |

| SMILES | ClS(=O)(=O)c1ccc(n2cc(Br)cn2)cc1 | [3] |

| InChI Key | Not readily available |

Synthesis and Mechanistic Insights

While a definitive, step-by-step synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous compounds.[8][9][10][11][12] The proposed pathway involves two key transformations: the N-arylation of 4-bromopyrazole followed by chlorosulfonylation.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. societachimica.it [societachimica.it]

- 3. 1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | 1174064-62-0 [chemicalbook.com]

- 5. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95% [labchem.co.za]

- 6. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

- 11. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 12. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Core Starting Materials for Pyrazole-Based Sulfonamides

The pyrazole sulfonamide moiety represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in a multitude of pharmaceutically active compounds.[1] This structural motif is integral to drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][2] The most prominent example is Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis and pain, which features a 1,5-diarylpyrazole core bearing a para-sulfonamide group.[3]

The synthetic versatility and significant biological activity of pyrazole-based sulfonamides make a thorough understanding of their starting materials and synthetic routes essential for researchers in drug development. This guide provides a detailed exploration of the principal synthetic strategies, offering field-proven insights into the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of pyrazole-based sulfonamides can be logically dissected into two primary retrosynthetic approaches. The choice between these pathways often depends on the commercial availability of precursors, the desired substitution pattern on the pyrazole ring, and the overall synthetic efficiency.

-

Strategy A (S-N Bond Formation): This is the most common approach, involving the coupling of a pre-formed pyrazole amine with a suitable sulfonyl chloride. This strategy is highly modular, allowing for diverse combinations of pyrazole and sulfonyl moieties.

-

Strategy B (C-S Bond Formation): This route involves the direct sulfonation of a pyrazole ring, followed by conversion to a pyrazole sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the final sulfonamide.

Caption: High-level retrosynthetic strategies for pyrazole sulfonamide synthesis.

Part 1: Synthesis via Pyrazole Amines (Strategy A)

This pathway hinges on the reaction between a nucleophilic pyrazole amine and an electrophilic sulfonyl chloride. Its success relies on the efficient preparation of the requisite pyrazole amine precursor.

Starting Material: Synthesis of Pyrazole Amines

5-Aminopyrazoles are among the most common and versatile starting materials for this strategy. They are readily synthesized via the cyclocondensation of a hydrazine derivative with an activated acetonitrile.[4]

A prevalent precursor for this reaction is ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds by initial displacement of the ethoxy group by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring system.[4]

Caption: General synthesis of 5-aminopyrazole starting materials.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate [4]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-hydrazino-1-phenylethanol (1.0 eq) in dry toluene.

-

Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution.

-

Reaction: Heat the mixture to 80°C and maintain for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole.

The Sulfonamide-Forming Reaction

The core of Strategy A is the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Causality in Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred to avoid side reactions with the sulfonyl chloride.

-

Base: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1][5] They are sufficiently basic to scavenge HCl but are too sterically hindered to compete with the pyrazole amine as a nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst.

Caption: Mechanism for sulfonamide formation from a pyrazole amine.

Experimental Protocol: Synthesis of a Pyrazole-4-sulfonamide Derivative [1]

-

Reactant Preparation: Dissolve the amine starting material (e.g., 2-phenylethylamine, 1.05 eq) in dichloromethane (5 volumes).

-

Base Addition: Add diisopropylethylamine (1.5 eq) to the solution at 25–30 °C.

-

Sulfonyl Chloride Addition: Add a solution of the appropriate pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

-

Reaction: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the course of the reaction by TLC.

-

Work-up: After completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes. Separate the organic layer.

-

Purification: Dry the organic layer over sodium sulfate, evaporate the solvent under vacuum, and purify the crude compound by column chromatography.

Data Presentation: Effect of Base and Solvent on Sulfonamide Formation [1]

| Entry | Base | Solvent | Yield (%) |

| 1 | DIPEA | Dichloromethane | 92 |

| 2 | Triethylamine | Dichloromethane | 85 |

| 3 | Pyridine | Dichloromethane | 75 |

| 4 | K₂CO₃ | Acetonitrile | 60 |

| 5 | DIPEA | Tetrahydrofuran | 88 |

Table adapted from data presented in ACS Omega 2023, 8, 7, 6937–6951.[1]

Part 2: Synthesis via Pyrazole Sulfonyl Chlorides (Strategy B)

This alternative route begins with the construction of the pyrazole core, followed by its functionalization with a sulfonyl chloride group.

Starting Material: Synthesis of the Pyrazole Core

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for creating the pyrazole ring.[6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][8]

The reaction proceeds through the formation of an imine with one carbonyl group and an enamine with the other, followed by cyclization and dehydration to form the stable, aromatic pyrazole ring.[6]

Caption: The classic Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole [1]

-

Reactant Preparation: In a reaction vessel, place methanol.

-

Addition: Add pentane-2,4-dione (acetylacetone, 1.0 eq).

-

Reaction: Slowly add 85% hydrazine hydrate (1.0 eq) to the solution at 25–35 °C. Note: The reaction is exothermic and may require cooling.

-

Work-up: Stir the mixture until the reaction is complete (monitored by TLC). The product, 3,5-dimethyl-1H-pyrazole, is often obtained in quantitative yield after solvent removal.

Electrophilic Chlorosulfonation of the Pyrazole Ring

The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most common site of attack due to the electronic influence of the two nitrogen atoms.[9] Chlorosulfonation is achieved using a strong electrophilic sulfur reagent, most commonly chlorosulfonic acid (ClSO₃H).

Causality in Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction is typically performed in an inert solvent like chloroform.

-

Co-reagent: Thionyl chloride (SOCl₂) is often added after the initial sulfonation.[1] This helps to convert any sulfonic acid intermediate fully into the desired sulfonyl chloride, driving the reaction to completion.

-

Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent degradation. The mixture is then heated to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]

-

Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) and cool to 0 °C.

-

Pyrazole Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

-

Heating: After the addition is complete, raise the temperature of the reaction mass to 60 °C and continue stirring for 10 hours.

-

Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the reaction mass at 60 °C over 20 minutes. Stir for an additional 2 hours at 60 °C.

-

Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench it by pouring it onto crushed ice.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, remove the solvent, and purify the crude sulfonyl chloride.

Data Presentation: Optimization of the Sulfonylation Reaction [1]

| Entry | Sulfonylating Reagent | Solvent | Yield (%) |

| 1 | Chlorosulfonic Acid | Chloroform | 75 |

| 2 | Chlorosulfonic Acid / SOCl₂ | Chloroform | 90 |

| 3 | Sulfuric Acid / PCl₅ | Neat | 50 |

| 4 | SO₂Cl₂ | Dichloromethane | Low |

Table adapted from data presented in ACS Omega 2023, 8, 7, 6937–6951.[1]

Part 3: Practical Considerations in Purification and Characterization

Purification Techniques

The purity of the final sulfonamide is critical for biological testing. The two most common purification methods are recrystallization and column chromatography.

-

Recrystallization: This is the preferred method for purifying solid, crystalline products. The choice of solvent is crucial; an ideal solvent dissolves the compound when hot but not when cold. For many sulfonamides, alcohol-water mixtures (e.g., ethanol/water) or isopropanol are effective.[10][11] The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.[11][12]

-

Column Chromatography: This technique is essential for non-crystalline oils or for separating mixtures with similar solubility profiles.[13] Silica gel is the most common stationary phase for pyrazole sulfonamides, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.[1]

Structural Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

-

NMR Spectroscopy: ¹H NMR is used to identify protons on the pyrazole ring, aromatic substituents, and the N-H proton of the sulfonamide (which is often a broad singlet). ¹³C NMR confirms the carbon framework of the molecule.[1][14][15]

-

FT-IR Spectroscopy: Provides functional group information. Key stretches for pyrazole sulfonamides include N-H (around 3300 cm⁻¹), aromatic C-H, and two strong characteristic bands for the S=O group (asymmetric stretch ~1350 cm⁻¹ and symmetric stretch ~1160 cm⁻¹).[16]

-

Mass Spectrometry: Used to determine the molecular weight of the compound, typically observed as the [M+H]⁺ ion in electrospray ionization (ESI) mass spectra.[16][17]

Case Study: The Synthesis of Celecoxib

The industrial synthesis of Celecoxib provides a quintessential example of applying these principles. The key step is a Knorr-type cyclocondensation reaction (related to Strategy B's core formation) between a pre-functionalized hydrazine and a specialized 1,3-diketone.[3][18]

-

Diketone Formation: The synthesis starts with a Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate to form the key 1,3-diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[19][20]

-

Cyclocondensation: This diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride. The hydrazine selectively condenses with the diketone to form the 1,5-diarylpyrazole ring, directly yielding Celecoxib with high regioselectivity.[18][20]

Caption: A simplified workflow for the synthesis of Celecoxib.

Conclusion

The synthesis of pyrazole-based sulfonamides is a well-established yet continually evolving field in medicinal chemistry. The primary starting materials—pyrazole amines, sulfonyl chlorides, 1,3-dicarbonyls, and hydrazines—are often commercially available or accessible through reliable synthetic protocols. The strategic choice between coupling a pyrazole amine with a sulfonyl chloride (Strategy A) or sulfonating a pre-formed pyrazole ring before coupling with an amine (Strategy B) provides researchers with flexible and powerful tools. A thorough understanding of the underlying reaction mechanisms, the rationale behind the choice of reagents and conditions, and appropriate purification and characterization techniques are paramount to successfully accessing this privileged class of molecules for the development of new therapeutic agents.

References

- Vertex AI Search. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem., 86, 9353–9359.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- J. Org. Chem. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 86, 9353–9359.

-

ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. 8(7), 6937–6951. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

-

YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. (2025). A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrazole based sulfonamides analogues. Available from: [Link]

-

Stepanov. (n.d.). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Available from: [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

-

Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

-

ChemBK. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available from: [Link]

- Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. (n.d.).

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

Slideshare. (n.d.). Unit 4 Pyrazole. Available from: [Link]

-

NIH. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

- Google Patents. (n.d.). Sulfonamide purification process. US2777844A.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.).

-

PMC - PubMed Central. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available from: [Link]

-

ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

-

RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

-

American Chemical Society. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Available from: [Link]

-

Patsnap. (n.d.). Synthesis method of celecoxib. Eureka. Available from: [Link]

-

PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Available from: [Link]

-

MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available from: [Link]

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025).

- Google Patents. (n.d.). Celecoxib preparation process. CN102746231A.

-

Semantic Scholar. (n.d.). newer route for the synthesis of n-pyrazolylcarboxasulfonamides. Available from: [Link]

-

ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available from: [Link]

-

ResearchGate. (2025). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Available from: [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Unit 4 Pyrazole | PDF [slideshare.net]

- 8. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ias.ac.in [ias.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 18. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN102746231A - Celecoxib preparation process - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details a robust, multi-step synthetic pathway, beginning with foundational precursors and culminating in the target sulfonyl chloride. Each experimental stage is presented with meticulous, step-by-step protocols, underpinned by a discussion of the mechanistic rationale and strategic considerations behind the chosen methodologies. Comprehensive characterization data, including NMR, FT-IR, and mass spectrometry, are provided to ensure structural verification and purity assessment. Furthermore, this guide elucidates the compound's significance as a versatile intermediate for the development of novel therapeutics, particularly in the context of creating diverse sulfonamide libraries. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of Pyrazole-Sulfonamide Scaffolds

The convergence of pyrazole and sulfonamide moieties within a single molecular architecture represents a powerful strategy in modern drug design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of agents targeting a wide array of pathological conditions, from inflammation to cancer.[2][3][4] Notably, the pyrazole core is central to the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6][7]

Complementing the pyrazole core, the benzenesulfonyl chloride group serves as a highly valuable reactive handle. Its susceptibility to nucleophilic attack by amines provides a direct and efficient route to the synthesis of sulfonamides, another critical pharmacophore.[8] Sulfonamides are integral to a vast range of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[4]

The target molecule, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, strategically combines these features. It provides an N-arylated pyrazole for structural rigidity and specific receptor interactions, a bromine atom on the pyrazole ring for potential further functionalization via cross-coupling reactions, and a reactive sulfonyl chloride group for facile diversification. This makes it an exceptionally valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is most logically approached through a convergent strategy. The primary disconnection points are the C-S bond formed during chlorosulfonylation and the N-C bond of the N-aryl linkage.

Our retrosynthetic analysis identifies two key intermediates: 4-bromopyrazole and a suitable phenyl precursor. The most efficient forward synthesis involves first establishing the N-phenyl bond to create a stable precursor, followed by the introduction of the sulfonyl chloride functionality onto the phenyl ring via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target compound.

This step-wise approach allows for purification at intermediate stages, ensuring high purity of the final product. The overall synthetic workflow is designed for scalability and reliability in a standard laboratory setting.

Detailed Synthesis Protocols

This section provides validated, step-by-step protocols for the synthesis of the target compound. All operations involving corrosive or volatile reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Intermediate I: 4-Bromopyrazole

The synthesis of 4-bromopyrazole is achieved through the direct electrophilic bromination of pyrazole. While various brominating agents can be used, N-Bromosuccinimide (NBS) is preferred for its ease of handling and high selectivity compared to elemental bromine.[9]

Protocol: Bromination of Pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask, add 1H-pyrazole (10 g, 147 mmol) and suspend it in water (150 mL).[9]

-

Reagent Addition: While stirring at room temperature, add N-Bromosuccinimide (NBS) (26.1 g, 147 mmol, 1.0 eq) in a single portion. The mixture will immediately turn milky.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution (1 x 50 mL) and saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromopyrazole as a pale yellow or white crystalline solid.

-

Causality Insight: The use of water as a solvent is advantageous as it is inexpensive, non-toxic, and facilitates the precipitation of the product upon formation. The basic wash with sodium carbonate is crucial to remove any unreacted NBS and acidic byproducts like succinimide.

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

The final target is synthesized in a two-step sequence from 4-bromopyrazole: (1) N-arylation to form an intermediate, followed by (2) chlorosulfonylation. For the purpose of this guide, we will first describe the synthesis of the precursor 1-(4-aminophenyl)-4-bromo-1H-pyrazole, which is then converted to the target sulfonyl chloride.

Step 3.2.1: Synthesis of 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 4-bromopyrazole (10 g, 68 mmol) and 1-fluoro-4-nitrobenzene (9.6 g, 68 mmol) in dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (18.8 g, 136 mmol, 2.0 eq).

-

Reaction: Heat the mixture to 120 °C and stir for 12-16 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice water (500 mL). The product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the nitro-intermediate.

Step 3.2.2: Synthesis of 1-(4-Aminophenyl)-4-bromo-1H-pyrazole

-

Reaction Setup: Suspend the 1-(4-nitrophenyl)-4-bromo-1H-pyrazole (15 g, 56 mmol) in ethanol (200 mL).

-

Catalyst Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (63 g, 280 mmol, 5.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.

-

Work-up: Cool the reaction and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Step 3.2.3: Conversion to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

This step proceeds via a Sandmeyer-type reaction.

-

Diazotization: Dissolve the 1-(4-aminophenyl)-4-bromo-1H-pyrazole (10 g, 42 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL) at 0 °C. Slowly add a solution of sodium nitrite (NaNO₂) (3.2 g, 46 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with copper(I) chloride (CuCl). Bubble SO₂ gas through glacial acetic acid (100 mL) containing CuCl (2 g) until saturation.

-

Reaction: Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution at room temperature. Vigorous nitrogen evolution will occur.

-

Work-up: Stir for 2 hours, then pour the mixture onto ice. The sulfonyl chloride will precipitate.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a solvent like chloroform or hexane/ethyl acetate may be necessary to obtain the pure product.

-

Alternative Chlorosulfonylation: A more direct, albeit aggressive, method involves the direct chlorosulfonylation of a 1-phenyl-4-bromo-1H-pyrazole precursor using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to prevent hydrolysis.[8][10] This method is effective but requires stringent anhydrous conditions and careful handling of highly corrosive reagents.[11]

Caption: High-level synthetic workflow diagram.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

| Property | Value / Description |

| CAS Number | 1174064-62-0[12][13] |

| Molecular Formula | C₉H₆BrClN₂O₂S[12] |

| Molecular Weight | 321.58 g/mol [12] |

| Appearance | Expected to be a white to off-white or pale yellow solid. |

| Purity | ≥95% (as specified by commercial suppliers)[14] |

Table 1: Physical and Chemical Properties.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for structural elucidation.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (Benene Ring): Two doublets in the δ 7.8-8.2 ppm range, showing an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. - Pyrazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the δ 7.5-8.5 ppm range, corresponding to the C3-H and C5-H protons of the pyrazole ring. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-145 ppm range. The carbon attached to the sulfur (C-SO₂Cl) will be downfield. - Pyrazole Carbons: Signals for C3, C5, and the brominated C4. The C4 carbon signal will be significantly shifted upfield due to the bromine substituent (approx. δ 95-105 ppm). |

| FT-IR (cm⁻¹) | - Sulfonyl Chloride (S=O): Two strong, characteristic asymmetric and symmetric stretching bands around 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹.[15][16] - Aromatic C=C: Stretching bands around 1500-1600 cm⁻¹. - C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic cluster of peaks corresponding to the molecular weight, showing the isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). The expected m/z values would be around 320, 322, 324. |

Table 2: Summary of Expected Spectroscopic Characterization Data.

Applications in Medicinal Chemistry: A Gateway to Sulfonamide Libraries

The primary utility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is its role as a versatile intermediate for the synthesis of biologically active sulfonamides. The sulfonyl chloride moiety reacts readily with a wide range of primary and secondary amines (both aliphatic and aromatic) to generate diverse libraries of candidate compounds.

Caption: Diversification of the core molecule into a sulfonamide library.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the "R" group of the sulfonamide. Such libraries are frequently screened for activity against various biological targets, including enzymes like carbonic anhydrases, kinases, and cyclooxygenases, making this starting material highly relevant for developing inhibitors for inflammation, cancer, and other diseases.[2][6]

Safety, Handling, and Storage

Hazard Statement: 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a reactive chemical. Based on the functional groups present, it should be handled as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[17] The sulfonyl chloride moiety is water-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

-

Handling: Always handle in a fume hood wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Keep away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a high-value, multi-functional building block for chemical and pharmaceutical research. Its synthesis, while multi-step, is achievable through well-established organic chemistry transformations. This guide provides a comprehensive framework for its preparation, from common starting materials to the final, purified product. The detailed characterization data serve as a benchmark for quality control, ensuring the reliability of subsequent applications. The true value of this compound lies in its potential for rapid diversification, enabling the efficient generation of novel sulfonamide libraries essential for the discovery of next-generation therapeutics.

References

-

Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

-

Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

-

Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society. [Link]

-

Khan, I., & Zaib, S. (2015). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Synthesis, 12(5), 588-601. [Link]

-